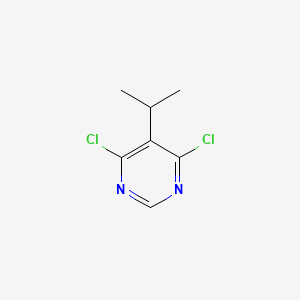

4,6-Dichloro-5-(propan-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEQNVJAKYNYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622790 | |

| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-06-7 | |

| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient two-step synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and safety measures, ensuring a reproducible and scalable process.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The unique electronic properties and the ability to form multiple hydrogen bonds make the pyrimidine ring a privileged structure in drug design. The title compound, 4,6-dichloro-5-(propan-2-yl)pyrimidine, with its reactive chloro groups and the isopropyl substituent, serves as a versatile building block for the synthesis of targeted therapies, including kinase inhibitors and other enzyme-targeted drugs. The strategic placement of the chloro- and isopropyl- moieties allows for selective functionalization and modulation of physicochemical properties, which are critical for optimizing drug candidates' efficacy and pharmacokinetic profiles.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine is most effectively achieved through a two-step process:

-

Step 1: Condensation to form 5-isopropyl-4,6-dihydroxypyrimidine. This initial step involves the base-catalyzed condensation of diethyl isopropylmalonate with urea. This reaction, a variation of the classic barbituric acid synthesis, constructs the core pyrimidine ring.

-

Step 2: Chlorination to yield the final product. The intermediate, 5-isopropyl-4,6-dihydroxypyrimidine, is then subjected to chlorination using a suitable agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

This strategy is favored for its reliability, scalability, and the commercial availability of the starting materials.

Caption: Overall synthetic workflow for 4,6-dichloro-5-(propan-2-yl)pyrimidine.

Part 1: Synthesis of 5-isopropyl-4,6-dihydroxypyrimidine

Mechanism and Rationale

The formation of the pyrimidine ring proceeds through a nucleophilic addition-elimination mechanism. Urea, acting as a dinucleophile, attacks the two electrophilic carbonyl carbons of diethyl isopropylmalonate. The reaction is catalyzed by a strong base, typically sodium ethoxide, which deprotonates the urea, increasing its nucleophilicity, and also facilitates the cyclization and subsequent tautomerization to the more stable dihydroxy pyrimidine form (which exists in equilibrium with its barbituric acid tautomer).

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl isopropylmalonate | 202.25 | 101.1 g | 0.5 |

| Urea | 60.06 | 30.0 g | 0.5 |

| Sodium metal | 22.99 | 11.5 g | 0.5 |

| Absolute Ethanol | 46.07 | 500 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a dry 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.5 g (0.5 mol) of sodium metal in 250 mL of absolute ethanol. This reaction is highly exothermic and produces hydrogen gas; therefore, it must be conducted in a well-ventilated fume hood, and the sodium should be added in small portions.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 101.1 g (0.5 mol) of diethyl isopropylmalonate. In a separate beaker, dissolve 30.0 g (0.5 mol) of dry urea in 250 mL of warm (approximately 70°C) absolute ethanol. Add the urea solution to the reaction flask.

-

Condensation Reaction: Heat the reaction mixture to reflux using an oil bath set at approximately 110°C. Maintain reflux for 7 hours with vigorous stirring. A white precipitate of the sodium salt of 5-isopropyl-4,6-dihydroxypyrimidine will form.

-

Work-up and Isolation: After the reflux period, cool the mixture to room temperature. Add 500 mL of warm water (around 50°C) to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration and wash it with cold water. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Part 2: Synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine

Mechanism and Rationale

The chlorination of 5-isopropyl-4,6-dihydroxypyrimidine with phosphorus oxychloride is a well-established method for converting hydroxypyrimidines to their chloro-derivatives.[1] The reaction likely proceeds through the formation of a dichlorophosphite intermediate, which is then attacked by chloride ions to yield the final product. The use of a tertiary amine base, such as pyridine or a trialkylamine, can facilitate the reaction by neutralizing the HCl generated.[2] For a more environmentally friendly and efficient process, a solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor is highly recommended.[1][3]

Sources

4,6-dichloro-5-(propan-2-yl)pyrimidine CAS number

An In-Depth Technical Guide to 4,6-dichloro-5-(propan-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-5-(propan-2-yl)pyrimidine, a substituted pyrimidine of significant interest for synthetic and medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly cataloged, indicating its status as a novel or non-commercial entity, this guide extrapolates from established chemical principles and data on analogous structures to detail its proposed synthesis, predict its physicochemical properties, and explore its potential applications. The pyrimidine core is a privileged scaffold in drug discovery, and the unique substitution pattern of this molecule presents intriguing possibilities for developing new therapeutic agents and research tools.[1][2] This document serves as a foundational resource for researchers aiming to synthesize and investigate this promising compound.

Introduction and Structural Elucidation

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[2][3] Its derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of activities including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5] The target molecule, 4,6-dichloro-5-(propan-2-yl)pyrimidine, features a pyrimidine core functionalized with two highly reactive chloro groups at the C4 and C6 positions and an isopropyl group at the C5 position.

The chloro-substituents serve as versatile synthetic handles, amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.[6][7] The isopropyl group at the C5 position introduces lipophilicity and steric bulk, which can significantly influence the molecule's binding affinity and selectivity for biological targets.

CAS Number and Nomenclature

A thorough search of chemical databases, including CAS REGISTRY, indicates that 4,6-dichloro-5-(propan-2-yl)pyrimidine has not been assigned a CAS Registry Number.[8] This suggests the compound is a novel chemical entity that has not been previously synthesized and registered. For novel substances, a CAS number can be obtained by submitting the compound's structural information to the Chemical Abstracts Service for registration.[9][10][11][12]

-

Systematic Name: 4,6-dichloro-5-(propan-2-yl)pyrimidine

-

Common Synonym: 4,6-dichloro-5-isopropylpyrimidine

Proposed Synthetic Strategies

The synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine can be logically approached by constructing the substituted pyrimidine ring first, followed by chlorination. A highly plausible route begins with an appropriately substituted malonic ester.

Route 1: Ring Formation from Diethyl 2-isopropylmalonate

This strategy is adapted from established methods for synthesizing 5-substituted pyrimidines and offers a robust pathway to the target molecule.[13] The core principle is the condensation of a C3 fragment (the malonic ester) with a C-N-C fragment (guanidine) to form the pyrimidine ring.

Experimental Protocol:

Step 1: Synthesis of 5-isopropylpyrimidine-4,6-diol

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Reaction Initiation: To the sodium ethoxide solution, add diethyl 2-isopropylmalonate (1.0 eq) dropwise at room temperature.

-

Guanidine Addition: Add guanidine hydrochloride (1.1 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a concentrated acid (e.g., HCl) to a pH of ~6-7. The resulting precipitate, 5-isopropylpyrimidine-4,6-diol, is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Causality and Insights: The use of a strong base like sodium ethoxide is critical for the deprotonation of both the malonic ester and guanidine, facilitating the condensation reaction. Starting with the isopropyl-substituted malonate ensures the desired C5 functionalization is incorporated from the beginning, avoiding potentially unselective C5 functionalization reactions on a pre-formed pyrimidine ring.

Step 2: Chlorination to 4,6-dichloro-5-(propan-2-yl)pyrimidine

-

Reagents and Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 5-isopropylpyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ, which facilitates the chlorination.

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The reaction should become a clear solution as it proceeds.

-

Work-up: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

-

Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[14] Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Causality and Insights: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[3][14] The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups for nucleophilic attack by chloride ions. The addition of DMF as a catalyst is known to accelerate this type of transformation.[15][16]

Caption: Proposed two-step synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine.

Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds such as 4,6-dichloropyrimidine and other 5-substituted derivatives.

| Property | Predicted Value | Justification / Reference Analog |

| Molecular Formula | C₇H₈Cl₂N₂ | Based on atomic composition. |

| Molecular Weight | ~191.06 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or liquid | Similar chlorinated pyrimidines are often low-melting solids or oils.[13] |

| Boiling Point | > 200 °C (estimated) | Expected to be higher than 4,6-dichloropyrimidine due to increased molecular weight. |

| Melting Point | 30 - 50 °C (estimated) | Alkyl substitution at C5 may lower the melting point compared to unsubstituted analogs. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | The presence of the isopropyl group and chloro atoms suggests good solubility in organic media. |

| Stability | Stable under normal conditions; moisture sensitive. | The dichloro-substituents are susceptible to hydrolysis. |

Reactivity and Potential for Further Functionalization

The primary sites of reactivity on 4,6-dichloro-5-(propan-2-yl)pyrimidine are the two chlorine atoms at the C4 and C6 positions. These positions are electron-deficient due to the electronegativity of the ring nitrogen atoms, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

-

Selective Monosubstitution: By carefully controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is often possible to achieve selective substitution at one of the chloro positions.

-

Disubstitution: Using an excess of the nucleophile and/or higher temperatures will typically lead to the replacement of both chlorine atoms.

This reactivity allows for the facile introduction of a diverse array of functional groups, including:

-

Amines (R-NH₂): To generate aminopyrimidine derivatives, which are common in medicinal chemistry.

-

Alkoxides (R-O⁻): To form ether linkages.

-

Thiolates (R-S⁻): To create thioethers.

Caption: SNAr reactivity of 4,6-dichloro-5-(propan-2-yl)pyrimidine.

Hypothesized Applications in Drug Discovery and Research

Given the established biological activities of related pyrimidine scaffolds, 4,6-dichloro-5-(propan-2-yl)pyrimidine is a promising starting point for the development of novel therapeutic agents.

-

Anti-inflammatory Agents: A study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that these compounds inhibit immune-activated nitric oxide (NO) production.[13] This suggests that derivatives of the title compound could be explored as potential anti-inflammatory agents. The isopropyl group could modulate the potency and selectivity of this activity.

-

Anticancer Therapeutics: The dichloropyrimidine core is a key building block for various kinase inhibitors used in oncology. The ability to functionalize the C4 and C6 positions allows for the synthesis of libraries of compounds to screen against various cancer cell lines.[4]

-

Antiviral Drugs: Dichloropyrimidine derivatives have been investigated for their antiviral properties, including activity against a broad range of viruses.[13] This scaffold can be used to design novel nucleoside or non-nucleoside inhibitors of viral replication.

Safety and Handling

While specific toxicity data for 4,6-dichloro-5-(propan-2-yl)pyrimidine is unavailable, the hazards can be inferred from structurally related dichloropyrimidines. Compounds such as 4,6-dichloropyrimidine and its derivatives are classified as hazardous.[17][18]

Predicted GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[17][18]

Recommended Handling Procedures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

4,6-dichloro-5-(propan-2-yl)pyrimidine represents a valuable, albeit currently uncommercialized, building block for chemical and pharmaceutical research. Its synthesis is achievable through established methodologies, and its reactive chlorine atoms provide a gateway to a vast chemical space of novel derivatives. The insights provided in this guide, based on the rich chemistry of the pyrimidine scaffold, offer a solid foundation for scientists to synthesize, characterize, and explore the biological potential of this and related compounds.

References

- [No Author]. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Google Patents.

- [No Author]. (n.d.). Process for preparing 4,6-dichloro-pyrimidine. Google Patents.

-

Brezanová, L., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4414-4425. Retrieved from [Link]

-

Gierczyk, B., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(13), 5038. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-4,6-dichloropyrimidine. PubChem Compound Database. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry. Retrieved from [Link]

-

Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Retrieved from [Link]

-

Zhang, B., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(7), 854-859. Retrieved from [Link]

-

Shcherbakov, S. V., et al. (2016). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2016(4), M914. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dichloropyrimidine-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

-

[No Author]. (2018). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Retrieved from [Link]

-

[No Author]. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Torres, E., et al. (2017). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2017(2), M934. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

-

Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883. Retrieved from [Link]

-

Intertek. (n.d.). Chemical Abstract Services Registration Number and Name Application CASRN. Retrieved from [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27464. Retrieved from [Link]

-

ChemLinked. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Catalysts, 12(11), 1406. Retrieved from [Link]

-

Zgonnik, M. V., et al. (2022). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 27(18), 5985. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Ajani, O. O., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(4), 148-177. Retrieved from [Link]

- [No Author]. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Google Patents.

-

[No Author]. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines [mdpi.com]

- 5. Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity [mdpi.com]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS REGISTRY | CAS [cas.org]

- 9. CAS Number Application - Proregulations [proregulations.com]

- 10. CAS Registry Services℠ | CAS [cas.org]

- 11. Chemical Abstract Services Registration Number and Name Application CASRN [intertek.com]

- 12. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4,6-Dichloropyrimidine-5-carbonitrile | C5HCl2N3 | CID 599371 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: Navigating the Reactivity of 4,6-dichloro-5-isopropylpyrimidine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Substituted Pyrimidine Core

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel functional molecules. Its inherent electronic properties and the ability to undergo a variety of chemical transformations make it a privileged structure in drug discovery. Within this family of heterocycles, 4,6-dichloro-5-isopropylpyrimidine presents a unique and intriguing platform for molecular exploration. The presence of two reactive chlorine atoms at the C4 and C6 positions, flanking an isopropyl group at the C5 position, offers a versatile handle for the strategic introduction of diverse functionalities.

This technical guide, born from a synthesis of established principles in heterocyclic chemistry and field-proven insights, aims to provide a comprehensive understanding of the reactivity of 4,6-dichloro-5-isopropylpyrimidine. We will delve into the core principles governing its chemical behavior, explore its potential synthetic transformations, and offer practical guidance for its utilization in research and development. While this specific molecule may not be as extensively documented as some of its analogues, by drawing parallels with closely related structures and applying fundamental mechanistic principles, we can construct a robust predictive framework for its reactivity. This guide is designed to empower researchers to confidently navigate the synthetic landscape of this promising building block.

I. The Heart of the Matter: Understanding the Electronic Landscape

The reactivity of 4,6-dichloro-5-isopropylpyrimidine is fundamentally dictated by the electronic nature of the pyrimidine ring and its substituents. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, creating a significant electron deficiency at the carbon atoms, particularly at the C2, C4, and C6 positions. This inherent electrophilicity is the primary driver for its susceptibility to nucleophilic attack.

The two chlorine atoms at the C4 and C6 positions further enhance the electrophilic character of these sites through their inductive electron-withdrawing effects. Consequently, these positions are highly activated towards nucleophilic aromatic substitution (SNAr) , the cornerstone of this molecule's reactivity.

The isopropyl group at the C5 position, in contrast, is an electron-donating group through hyperconjugation and a weak inductive effect. This localized electron donation subtly modulates the reactivity of the adjacent chloro-substituted carbons. Compared to an unsubstituted 4,6-dichloropyrimidine, the isopropyl group may slightly decrease the overall electrophilicity of the ring. However, its impact is generally less pronounced than that of strongly electron-donating or -withdrawing groups. For practical purposes, the C4 and C6 positions remain highly susceptible to nucleophilic displacement.

Due to the symmetrical nature of the molecule, the C4 and C6 positions are chemically equivalent, meaning that a mono-substitution reaction will yield a single product without the issue of regioselectivity. However, the introduction of the first substituent will electronically differentiate the remaining chlorine atom, influencing the conditions required for a subsequent second substitution.

II. Key Synthetic Transformations: A Practical Guide

The synthetic utility of 4,6-dichloro-5-isopropylpyrimidine is primarily centered around the displacement of its two chlorine atoms. The following sections will detail the most pertinent classes of reactions, drawing on established protocols for analogous systems.

A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most facile and widely applicable transformation for functionalizing the 4,6-dichloro-5-isopropylpyrimidine core. A diverse array of nucleophiles can be employed to displace the chloro groups, leading to a vast library of derivatives.

1. Amination Reactions:

The introduction of nitrogen-based nucleophiles is a cornerstone of medicinal chemistry, and 4,6-dichloro-5-isopropylpyrimidine is an excellent substrate for such transformations. Both primary and secondary amines can readily displace the chlorine atoms.

-

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the formation of the charged Meisenheimer intermediate.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction temperature can be modulated to control the rate of reaction. Mono-substitution can often be achieved at or slightly above room temperature, while di-substitution may require elevated temperatures.

-

Table 1: Representative Conditions for Amination of Dichloropyrimidines

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Primary Alkylamine | K₂CO₃ | DMF | 25-80 | 70-95 | [1] |

| Secondary Alkylamine | DIPEA | NMP | 80-120 | 65-90 | [1] |

| Aniline | K₂CO₃ | DMSO | 100-140 | 60-85 | [2] |

Experimental Protocol: Mono-amination of 4,6-dichloro-5-isopropylpyrimidine

-

To a solution of 4,6-dichloro-5-isopropylpyrimidine (1.0 eq) in DMF (0.1-0.2 M) is added the primary or secondary amine (1.1 eq) and K₂CO₃ (1.5 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

The reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-chloro-5-isopropylpyrimidine.

Experimental Protocol: Di-amination of 4,6-dichloro-5-isopropylpyrimidine

-

To a solution of 4,6-dichloro-5-isopropylpyrimidine (1.0 eq) in NMP (0.1-0.2 M) is added the amine (2.5-3.0 eq) and DIPEA (3.0 eq).

-

The reaction mixture is heated to 120-150 °C and stirred for 12-48 hours.

-

Work-up and purification are performed as described for the mono-amination.

Diagram 1: General SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

2. Reactions with Oxygen and Sulfur Nucleophiles:

Alkoxides and thiolates are also excellent nucleophiles for the displacement of the chloro groups, leading to the formation of ethers and thioethers, respectively.

-

Causality Behind Experimental Choices:

-

Oxygen Nucleophiles: Reactions with alcohols are typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the more nucleophilic alkoxide in situ.

-

Sulfur Nucleophiles: Thiols are generally more acidic and more nucleophilic than their alcohol counterparts.[3] The corresponding thiolate can be generated with a milder base like potassium carbonate.

-

B. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

For the construction of more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4]

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.

-

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is essential. Common catalyst systems include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand.

-

Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a common choice for many applications.

-

Base: A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid derivative.

-

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | [5] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | [6] |

Diagram 2: Generalized Workflow for Palladium-Catalyzed Cross-Coupling

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

2. Buchwald-Hartwig Amination:

For the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines and amides, the Buchwald-Hartwig amination is the method of choice.

-

Causality Behind Experimental Choices: This reaction requires a specific combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging reductive elimination step that forms the C-N bond.[4]

3. Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkyne functionalities onto the pyrimidine ring, providing a gateway to a variety of further transformations.

-

Causality Behind Experimental Choices: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The copper acetylide intermediate is more reactive towards transmetalation with the palladium complex.

III. Regioselectivity in Sequential Reactions

As mentioned earlier, the initial mono-substitution of 4,6-dichloro-5-isopropylpyrimidine is straightforward due to the equivalence of the C4 and C6 positions. However, for the synthesis of unsymmetrical 4,6-disubstituted pyrimidines, the regioselectivity of the second substitution becomes a critical consideration.

The nature of the substituent introduced in the first step will dictate the electronic properties of the remaining chloro-substituted carbon.

-

Electron-Donating Groups (EDGs): If the first substituent is an EDG (e.g., an amino or alkoxy group), it will increase the electron density of the pyrimidine ring, thereby deactivating the remaining chlorine atom towards further SNAr. More forcing conditions (higher temperatures, stronger bases) will be required for the second substitution.

-

Electron-Withdrawing Groups (EWGs): Conversely, if the first substituent is an EWG, it will further decrease the electron density of the ring, activating the remaining chlorine for a second nucleophilic attack.

IV. Applications in Drug Discovery and Materials Science

The 5-isopropylpyrimidine core is a valuable scaffold in medicinal chemistry. For instance, derivatives of 3-isopropyl-pyrazolo[4,3-d]pyrimidines have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs), demonstrating anti-proliferative activity in cancer cell lines.[7] The ability to readily functionalize the 4 and 6 positions of 4,6-dichloro-5-isopropylpyrimidine opens up avenues for the synthesis of novel kinase inhibitors and other biologically active molecules.

In materials science, the tunable electronic properties of pyrimidine derivatives make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The strategic introduction of different substituents at the C4 and C6 positions can be used to modulate the HOMO/LUMO energy levels and solid-state packing of the resulting materials.

V. Conclusion: A Versatile Building Block Awaiting Exploration

4,6-dichloro-5-isopropylpyrimidine stands as a versatile and promising building block for the synthesis of a wide array of functional molecules. Its reactivity is dominated by nucleophilic aromatic substitution at the C4 and C6 positions, with the isopropyl group providing a subtle electronic modulation. By understanding the fundamental principles of its reactivity and leveraging the power of modern synthetic methodologies such as palladium-catalyzed cross-coupling, researchers can unlock the full potential of this scaffold. This guide provides a solid foundation for the rational design and execution of synthetic strategies involving 4,6-dichloro-5-isopropylpyrimidine, empowering scientists to explore new frontiers in drug discovery and materials science.

References

- CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google P

- Method for synthesizing 4,6-dichloro-2-(propylthio)

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)

- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (URL: Not available)

- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google P

-

4.17: Nucleophilic Substitutions in Synthesis: Amines - Chemistry LibreTexts. (URL: [Link])

-

(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (URL: [Link])

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (URL: [Link])

- US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google P

-

Reactions of Thiols - Chemistry Steps. (URL: [Link])

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])

-

5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - Sci-Hub. (URL: [Link])

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PubMed Central. (URL: [Link])

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. (URL: [Link])

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (URL: [Link])

-

Reactions of thiols - YouTube. (URL: [Link])

-

Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). - ResearchGate. (URL: [Link])

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

-

Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed. (URL: [Link])

-

13.7 Nomenclature, Synthesis, and Reactions of Thiols - YouTube. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases / European Journal of Medicinal Chemistry, 2016 [sci-hub.box]

A Technical Guide to 4,6-dichloro-5-(propan-2-yl)pyrimidine: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-5-(propan-2-yl)pyrimidine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and materials science. While not as commonly cited as some analogues, its structural motifs—a reactive dichloropyrimidine core and a lipophilic isopropyl group—position it as a valuable and versatile building block. This document details its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, describes modern analytical techniques for its characterization, and explores its potential applications as a key intermediate in the development of targeted therapeutics and advanced agrochemicals. The content herein is curated for researchers, chemists, and drug development professionals, blending established chemical principles with practical, field-proven insights.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of modern pharmacology and biochemistry, forming the core of nucleobases and a vast array of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic placement of reactive leaving groups, such as chlorine atoms at the C4 and C6 positions, transforms the pyrimidine ring into a versatile electrophilic hub, primed for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions.

4,6-dichloro-5-(propan-2-yl)pyrimidine capitalizes on this reactivity. The two chlorine atoms serve as handles for introducing diverse functionalities, enabling the systematic construction of complex molecular architectures. The isopropyl group at the C5 position adds a crucial lipophilic element, which can be exploited to enhance binding affinity in hydrophobic pockets of target proteins or to improve pharmacokinetic properties. This combination of a reactive core and a modulating substituent makes it an attractive starting material for creating libraries of novel compounds in high-throughput screening and lead optimization campaigns. Compounds based on the dichloropyrimidine framework have been successfully developed into potent kinase inhibitors, underscoring the therapeutic potential of this chemical class[1][2].

Caption: Key structural features and applications of the title compound.

Physicochemical and Computed Properties

Precise knowledge of a compound's physicochemical properties is fundamental for its effective use in synthesis and formulation. As 4,6-dichloro-5-(propan-2-yl)pyrimidine is a specialized intermediate, dedicated experimental data in public databases is sparse. The properties listed below are therefore based on first-principles calculation of the molecular formula and inferred from well-characterized, structurally analogous compounds found in chemical supplier catalogs and databases like PubChem[3][4][5].

| Property | Value | Justification / Source |

| Molecular Formula | C₇H₈Cl₂N₂ | Calculated from chemical structure. |

| Molecular Weight | 191.06 g/mol | Calculated from atomic weights. |

| Appearance | Colorless to pale yellow/brown liquid or solid | Inferred from analogues like 4,6-dichloro-5-fluoropyrimidine (liquid) and 4,6-dichloro-5-nitropyrimidine (solid)[4][5]. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, THF | Inferred from related dichloropyrimidines; these are common solvents for SNAr reactions[3]. |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon) | Standard practice for reactive halogenated heterocycles to prevent hydrolysis and degradation[3][6]. |

| Boiling Point | >200 °C (Predicted); Distillable under vacuum | High boiling point expected due to polarity and molecular weight. Vacuum distillation is the standard purification method[5]. |

Synthesis and Purification Protocol

The synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine is most logically achieved via the chlorination of its corresponding dihydroxy precursor, 5-isopropyl-pyrimidine-4,6-diol (the tautomer of 5-isopropylbarbituric acid). This is a standard and widely published transformation for producing dichloropyrimidines[7].

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice. It serves as both the chlorinating agent and the reaction solvent, driving the reaction to completion through mass action. Its boiling point (105.8 °C) allows the reaction to be conducted at elevated temperatures to ensure full conversion of the hydroxyl groups to chlorides.

-

Catalyst: A phase-transfer catalyst or a tertiary amine base (like N,N-diethylaniline) is often added to accelerate the reaction, particularly if the starting material has low solubility in POCl₃.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes the excess POCl₃ to phosphoric acid and precipitates the organic product, which is insoluble in the aqueous acidic medium.

-

Purification: Extraction with a water-immiscible organic solvent (e.g., dichloromethane) isolates the product. Subsequent purification by vacuum distillation is crucial to remove non-volatile impurities and any remaining starting materials, yielding a product of high purity suitable for further use[5].

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-isopropyl-pyrimidine-4,6-diol (1 equivalent).

-

Reagent Addition: Under a steady stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. If required, add N,N-diethylaniline (0.1 equivalents) as a catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Quenching: Allow the mixture to cool to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic process.

-

Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil or solid by vacuum distillation to obtain the final product, 4,6-dichloro-5-(propan-2-yl)pyrimidine.

Caption: Workflow diagram for the synthesis and purification of the title compound.

Analytical and Quality Control (QC) Methods

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. This ensures the material is fit for purpose in demanding applications like pharmaceutical synthesis, where impurity profiles are strictly controlled[8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and integration of the isopropyl group (a doublet and a septet) and the pyrimidine proton at the C2 position (a singlet). ¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS is used to verify the molecular weight (191.06 g/mol ). Critically, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), providing definitive evidence of its composition.

-

Chromatographic Purity (HPLC/GC): Reversed-phase HPLC with UV detection is the gold standard for determining purity. A gradient method is typically developed to separate the main product from any residual starting material or byproducts. Gas Chromatography (GC) can also be used, given the likely volatility of the compound. Purity is reported as a percentage area of the main peak[9].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional groups, such as C-Cl stretches and C=N bonds within the aromatic pyrimidine ring.

Self-Validating Analytical Workflow

The analytical protocol is designed to be self-validating. For instance, the molecular weight confirmed by MS must match the structure proposed by NMR. The purity value determined by HPLC validates that the characterized substance is the main component of the sample.

Caption: A validated workflow for the analytical characterization of the final product.

Applications in Research and Drug Discovery

The primary utility of 4,6-dichloro-5-(propan-2-yl)pyrimidine is as a versatile chemical intermediate. The two chlorine atoms are electronically distinct and can be substituted sequentially under carefully controlled conditions.

-

Kinase Inhibitor Synthesis: Many small molecule kinase inhibitors feature a substituted pyrimidine core that binds to the hinge region of the ATP-binding pocket. The dichloropyrimidine scaffold allows for the introduction of an amine group at one position (e.g., C4) to form this critical hydrogen bond, while the second chlorine (e.g., C6) can be used to attach other functionalities to target different regions of the kinase[1]. The C5-isopropyl group can provide beneficial hydrophobic interactions within the active site.

-

Agrochemical Development: Substituted pyrimidines are prevalent in modern herbicides and fungicides[4][10]. The chlorine atoms can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to generate libraries of compounds that can be screened for biological activity against agricultural pests and weeds.

-

Lead Optimization: In drug discovery, the compound serves as an excellent starting point for structure-activity relationship (SAR) studies. The ease of derivatization at the C4 and C6 positions allows chemists to rapidly explore how different substituents impact potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties[11][12].

Safety, Handling, and Storage

-

Hazards: The compound should be presumed to be corrosive, causing severe skin burns and eye damage. It is likely harmful if swallowed and may cause respiratory irritation. Halogenated heterocyclic compounds should always be handled with care[13][15].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors[6][14].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases[16].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent moisture-induced decomposition[6].

Disclaimer: This safety information is based on analogous structures. Always consult a compound-specific SDS from the supplier before handling.

Conclusion

4,6-dichloro-5-(propan-2-yl)pyrimidine represents a potent and versatile tool for the modern synthetic chemist. Although it is a specialized reagent, its strategic combination of a reactive dichlorinated pyrimidine core and a lipophilic isopropyl group makes it an ideal intermediate for constructing diverse molecular libraries. By understanding its fundamental properties and employing robust synthetic and analytical protocols as detailed in this guide, researchers can effectively leverage this compound to accelerate innovation in drug discovery, agrochemical science, and beyond.

References

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.

-

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. (n.d.). Atom Pharma. Retrieved from [Link]

-

4,6-Dichloro-5-nitropyrimidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. (2009). Eureka | Patsnap. Retrieved from [Link]

-

Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from [Link]

- Method for producing 4,6-dichloro-5-fluoropyrimidine. (2006). Google Patents.

-

Special Issue “The Role of Natural Products in Drug Discovery”. (n.d.). MDPI. Retrieved from [Link]

-

A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]... (2024). Technical Disclosure Commons. Retrieved from [Link]

-

Kelly, M. J., et al. (2014). Discovery of ... a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Retrieved from [Link]

-

Moorthy, M. K., et al. (2022). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Biomedical Chromatography. Retrieved from [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives... (n.d.). RSC Publishing. Retrieved from [Link]

-

An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). IP.com. Retrieved from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... (2017). American Pharmaceutical Review. Retrieved from [Link]

-

4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. atompharma.co.in [atompharma.co.in]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. Special Issue “The Role of Natural Products in Drug Discovery” | MDPI [mdpi.com]

- 12. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. fishersci.com [fishersci.com]

solubility of 4,6-dichloro-5-(propan-2-yl)pyrimidine

An In-depth Technical Guide to the Solubility of 4,6-dichloro-5-(propan-2-yl)pyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the . It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's physicochemical properties. This document is structured to not only present available data but also to empower the user with the theoretical knowledge and practical methodologies to assess its solubility in various solvent systems.

Part 1: Compound Profile and Theoretical Solubility Considerations

Introduction to 4,6-dichloro-5-(propan-2-yl)pyrimidine

4,6-dichloro-5-(propan-2-yl)pyrimidine is a substituted pyrimidine derivative. Its structure, characterized by a heterocyclic aromatic ring with two chlorine substituents and an isopropyl group, suggests its potential as a versatile intermediate in organic synthesis. Compounds with the dichloropyrimidine scaffold are of significant interest in medicinal chemistry, often serving as precursors for kinase inhibitors and other therapeutic agents due to the reactivity of the chlorine atoms which allows for further functionalization.

The solubility of this compound is a critical parameter that influences its utility in various applications, from reaction kinetics in synthetic chemistry to bioavailability in early-stage drug discovery. Understanding its solubility profile is a foundational step for any research or development endeavor involving this molecule.

Theoretical Prediction of Solubility

In the absence of extensive empirical data, the can be predicted based on its molecular structure using the "like dissolves like" principle.

-

Polarity : The pyrimidine ring and the two electronegative chlorine atoms create polar regions within the molecule. However, the nonpolar isopropyl group and the overall symmetry of the substitution pattern will temper the molecule's overall polarity.

-

Hydrogen Bonding : The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water.

-

Solvent Interactions :

-

Polar Protic Solvents (e.g., Water, Ethanol) : Limited solubility is expected in water due to the lack of hydrogen bond donors and the presence of the hydrophobic isopropyl and chloro groups. In alcohols like ethanol, solubility is likely to be moderate, as the alkyl chain of the alcohol can interact with the nonpolar parts of the molecule while the hydroxyl group can interact with the nitrogen atoms of the pyrimidine ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Higher solubility is anticipated in these solvents. They can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network.

-

Nonpolar Solvents (e.g., Toluene, Hexane) : Moderate to good solubility is expected in solvents like toluene due to van der Waals interactions with the pyrimidine ring and the isopropyl group. Solubility in highly nonpolar solvents like hexane may be more limited.

-

A search of chemical supplier databases indicates that 4,6-dichloro-5-(propan-2-yl)pyrimidine is soluble in chloroform and methanol.

Part 2: Experimental Determination of Solubility

Given the limited publicly available data, this section provides a robust, step-by-step protocol for the experimental determination of the . This method is designed to be self-validating and is a standard approach in many industrial and academic laboratories.

Equilibrium Solubility Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The core principle is to create a saturated solution of the compound and then measure the concentration of the dissolved solute.

Protocol Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation :

-

To a series of glass vials, add an excess amount of solid 4,6-dichloro-5-(propan-2-yl)pyrimidine. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A good starting point is to add approximately 10-20 mg of the compound.

-

Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). The agitation ensures that the system reaches equilibrium more rapidly.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. A time-course study can be performed to confirm that equilibrium has been reached (i.e., the measured solubility does not change between two consecutive time points, for example, 24 and 48 hours).

-

-

Sample Collection and Preparation :

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by gravity or by brief centrifugation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The choice of filter material should be compatible with the solvent (e.g., PTFE for a wide range of organic solvents).

-

Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.

-

-

Quantification :

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Analytical Method: HPLC-UV

A reverse-phase HPLC method is generally suitable for a compound like 4,6-dichloro-5-(propan-2-yl)pyrimidine.

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection : UV detection at a wavelength where the compound has a strong absorbance (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength, λmax).

-

Calibration : Prepare a series of standard solutions of 4,6-dichloro-5-(propan-2-yl)pyrimidine of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined from this curve.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimentally Determined Value | Calculated Value |

| Ethanol | 25 | Experimentally Determined Value | Calculated Value |

| Acetonitrile | 25 | Experimentally Determined Value | Calculated Value |

| DMSO | 25 | Experimentally Determined Value | Calculated Value |

| Toluene | 25 | Experimentally Determined Value | Calculated Value |

| Chloroform | 25 | Experimentally Determined Value | Calculated Value |

| Methanol | 25 | Experimentally Determined Value | Calculated Value |

Part 3: Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the experimental design:

-

Confirmation of Saturation : Visual inspection of the vials after equilibration to ensure that excess solid is still present.

-

Equilibrium Confirmation : As mentioned, conducting a time-point study (e.g., analyzing samples at 24, 48, and 72 hours) to ensure the measured concentration is stable over time.

-

Mass Balance : Weighing the undissolved solid at the end of the experiment can provide a rough check on the amount of dissolved material, although this is often less accurate than the analytical quantification of the supernatant.

-

Purity of the Compound : The purity of the starting material should be confirmed (e.g., by HPLC, NMR) as impurities can affect the measured solubility.

By adhering to these rigorous experimental protocols and validation steps, researchers can confidently determine the and utilize this critical data in their subsequent work.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a privileged structure in the design of novel drugs targeting a wide array of diseases.[1] This guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Section 1: The Anticancer Potential of Pyrimidine Derivatives

Pyrimidine derivatives represent a highly successful class of anticancer agents, with mechanisms that often involve the targeted inhibition of key enzymes essential for cancer cell proliferation and survival.[3]

Mechanism of Action: Targeting Kinase Signaling Cascades

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4] Uncontrolled EGFR signaling is a hallmark of many cancers, leading to increased cell proliferation and survival.[5] Pyrimidine-based inhibitors are often designed to be competitive with ATP, binding to the kinase domain and preventing the downstream signaling cascade that promotes tumor growth.[5][6]

Another significant target for pyrimidine derivatives is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides required for DNA replication.[3][7] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8]

Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Evaluation of Anticancer Activity

1.2.1. Cell Viability Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for in vitro screening of anticancer compounds.[9][10] This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of cells.[9]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

-

Formazan Crystal Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[9]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Reading: After 2 hours of incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. A dose-dependent decrease in cell viability for the test compound and a significant reduction in viability for the positive control confirm the assay's reliability.

Experimental Workflow: In Vitro Anticancer Screening

Caption: A typical workflow for the in vitro screening of anticancer pyrimidine derivatives.

1.2.2. Enzyme Inhibition Assays

To elucidate the specific molecular target of a pyrimidine derivative, enzyme inhibition assays are performed. For kinase inhibitors, this often involves measuring the phosphorylation of a substrate in the presence of the compound.

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Kinase Assay Principle)

-

Reagent Preparation: Prepare solutions of the EGFR enzyme, a suitable substrate, ATP, and the pyrimidine inhibitor in a kinase buffer.[12]

-

Reaction Setup: In a 384-well plate, add the inhibitor (or DMSO as a control), followed by the enzyme and a mixture of the substrate and ATP.[12]

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[12]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. Incubate for 30 minutes.[12]

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.[12]

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Self-Validation System: The assay includes controls with no enzyme and no inhibitor to establish the baseline and maximum signal, respectively. A known EGFR inhibitor, such as staurosporine, can be used as a positive control.[12]

| Compound Class | Target | Reported IC50 Values (µM) | Cancer Cell Line |

| Pyrido[2,3-d]pyrimidines | EGFR | 0.3 | Rat Aortic Smooth Muscle Cells (p20)[6] |

| Fused Triazolopyridopyrimidine | Not Specified | 0.36 - 0.41 | Prostate (PC-3) and Lung (A-549)[8] |

| 2,4-Diaminopyrido[2,3-d]pyrimidine | Not Specified | 1.54 - 3.36 | Prostate (PC-3) and Lung (A-549)[8] |

Section 2: Antiviral Activity of Pyrimidine Derivatives

The pyrimidine scaffold is also prominent in antiviral drug discovery, with several approved drugs for treating viral infections like HIV and influenza.[13][14]

Mechanism of Action: Inhibition of Viral Replication

A key antiviral strategy involving pyrimidine derivatives is the inhibition of viral nucleic acid synthesis.[13] Some compounds act as nucleoside analogs that, once incorporated into the growing viral DNA or RNA chain, cause chain termination.[14] Another mechanism involves the inhibition of host cell enzymes that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.[15] By depleting the cellular pool of pyrimidines, these compounds can effectively halt viral replication, as viruses are highly dependent on host cell machinery for their propagation.[15][16]

Experimental Evaluation of Antiviral Activity

2.2.1. Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound.[17][18] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.[18][19]

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in 24-well plates.[17]

-

Virus Inoculation: Inoculate the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well).[17]

-

Adsorption: Allow the virus to adsorb to the cells for 90 minutes at 37°C.[17]

-

Compound Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing various concentrations of the pyrimidine derivative.[17]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (this can range from 24 hours to several weeks depending on the virus).[18]

-

Plaque Visualization: Stain the cells with a vital dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the virus control (no drug). The EC50 (50% effective concentration) is then determined.

Self-Validation System: A virus control (no compound) and a cell control (no virus) are essential. A known antiviral drug should be included as a positive control. The dose-dependent reduction in the number of plaques validates the antiviral activity of the test compound.

Section 3: Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[6]

Mechanism of Action: Disruption of Essential Bacterial Processes

Similar to their anticancer activity, some antimicrobial pyrimidine derivatives function by inhibiting dihydrofolate reductase (DHFR), an enzyme that is also present in bacteria and is crucial for their survival.[3] Other mechanisms may involve the disruption of the bacterial cell wall or membrane integrity.

Experimental Evaluation of Antimicrobial Activity

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[20]

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard).[20]

-

Compound Dilution: Perform serial two-fold dilutions of the pyrimidine derivative in a suitable broth medium in a 96-well microtiter plate.[20]

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth medium only).[20] A known antibiotic can be used as a positive control compound.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[20]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[20]

Self-Validation System: The clear growth in the positive control well and the absence of growth in the negative control well validate the assay conditions. The known MIC of the positive control antibiotic against the test strain should fall within the expected range.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for screening the antimicrobial activity of pyrimidine derivatives.

Conclusion